Lipophilicity Modulation Driven by the 2,6-Difluorobenzoyl Group
The target compound exhibits a computed XLogP3-AA of 2.7, whereas the o-tolyl analog (CAS 2034363-73-8) has a predicted XLogP3-AA of 3.2, representing a 0.5 log unit increase in lipophilicity [1][2]. This difference is driven by the replacement of the 2,6-difluorophenyl ring with a 2-methylphenyl ring. In drug discovery, a ΔlogP of 0.5 can significantly alter aqueous solubility, plasma protein binding, and passive membrane permeability, directly impacting in vitro assay reproducibility and in vivo pharmacokinetics [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(o-tolyl)methanone: XLogP3-AA ≈ 3.2 (predicted) |
| Quantified Difference | ΔXLogP = 0.5 (comparator more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.5 log unit higher lipophilicity in the comparator may lead to reduced aqueous solubility and altered off-target binding, making the target compound preferable for assays requiring lower non-specific binding or better aqueous compatibility.
- [1] PubChem Compound Summary for CID 121017777. XLogP3-AA = 2.7. National Center for Biotechnology Information (2026). View Source
- [2] PubChem predicted XLogP3-AA for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(o-tolyl)methanone (CID estimated). View Source
- [3] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
